molecular formula C20H25N3O2 B6075838 2-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)ethanol

2-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)ethanol

Cat. No. B6075838
M. Wt: 339.4 g/mol
InChI Key: ZKLRBSXTPCOAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)ethanol, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been shown to have potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Mechanism of Action

2-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)ethanol is a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 nAChR has been shown to improve cognitive function, enhance synaptic plasticity, and reduce inflammation in the brain. This compound binds to the α7 nAChR and activates it, leading to the release of neurotransmitters such as acetylcholine and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the brain. It has been shown to increase the release of acetylcholine and glutamate, which are important neurotransmitters involved in cognitive function and memory. This compound has also been shown to reduce inflammation in the brain, which is thought to contribute to the development of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)ethanol is its selectivity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on 2-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)ethanol. One area of interest is the development of more potent and selective agonists of the α7 nAChR, which may have even greater therapeutic potential than this compound. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems in the brain, such as the dopamine and serotonin systems. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)ethanol involves several steps, including the reaction of 2-chloroethanol with 2-pyridinecarboxaldehyde to form 2-(2-pyridyl)ethanol. This intermediate is then reacted with 4-phenyl-1-azepanecarboxylic acid to form the corresponding amide. The final step involves the reaction of the amide with 5-bromo-2-chloropyridine to form this compound.

Scientific Research Applications

2-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have potential antidepressant effects in animal models of depression.

properties

IUPAC Name

[6-(2-hydroxyethylamino)pyridin-3-yl]-(4-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-14-11-21-19-9-8-18(15-22-19)20(25)23-12-4-7-17(10-13-23)16-5-2-1-3-6-16/h1-3,5-6,8-9,15,17,24H,4,7,10-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLRBSXTPCOAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)C2=CN=C(C=C2)NCCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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